3-(2-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one
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Overview
Description
Quinoline and its derivatives are a group of heterocyclic aromatic organic compounds with various applications, especially in the field of medicine . They have a bicyclic structure, with a benzene ring fused to a pyridine at two adjacent carbon atoms. Compounds like “3-(2-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one” would likely have similar properties, with the fluorophenyl group possibly altering its reactivity or biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions . For example, a Brønsted acid-controlled protocol has been described for the efficient catalysis of acylation cascade- and [1+2+3]-type cyclization of enaminones and isatins .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex due to the presence of multiple aromatic rings . The exact structure would depend on the specific substituents attached to the quinoline core.Chemical Reactions Analysis
Quinoline and its derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The exact reactions would depend on the specific substituents present in the molecule.Physical and Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . The physical and chemical properties of specific quinoline derivatives would depend on their exact structure.Mechanism of Action
Safety and Hazards
As with any chemical compound, the safety and hazards of quinoline derivatives would depend on their specific structure. For example, 4-Fluorophenylboronic acid, a compound with a fluorophenyl group similar to the one in your compound, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
3-(2-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-15-8-4-3-7-14(15)17-11-18(22)19-13-6-2-1-5-12(13)9-10-16(19)21-17/h1-10,17,21H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATJKJLTYBGMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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